1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-

Catalog No.
S727299
CAS No.
1172134-12-1
M.F
C18H25NO3
M. Wt
303.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)...

CAS Number

1172134-12-1

Product Name

1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-

IUPAC Name

3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]decan-2-one

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C18H25NO3/c1-11-4-5-12(2)14(10-11)15-16(20)18(19-17(15)21)8-6-13(22-3)7-9-18/h4-5,10,13,15-16,20H,6-9H2,1-3H3,(H,19,21)

InChI Key

HPQGJNTUXNUIDL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2C(C3(CCC(CC3)OC)NC2=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C2C(C3(CCC(CC3)OC)NC2=O)O

1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- is a complex organic compound with the molecular formula C18H25NO3C_{18}H_{25}NO_3 and a molecular weight of approximately 303.396 g/mol. This compound belongs to the class of azaspiro compounds, characterized by a spirocyclic structure that incorporates nitrogen into the ring system. The presence of functional groups such as hydroxy and methoxy contributes to its chemical reactivity and potential biological activity.

Insecticide Activity:

1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-, also known as spirotetramat, is an insecticide belonging to the tetromic acid class. It acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in specific mite and tick species, disrupting their fatty acid synthesis and leading to death [, ].

Mode of Action:

Spirotetramat has a unique mode of action compared to many other insecticides. It specifically targets group 6A ACCase, which is distinct from the ACCase found in mammals and plants []. This selective targeting minimizes the risk of resistance development in non-target organisms.

Applications in Research:

Due to its unique mode of action and high selectivity, spirotetramat is a valuable tool in scientific research for several purposes:

  • Studying the role of ACCase in specific mite and tick species: By observing the effects of spirotetramat on these organisms, researchers can gain insights into the role of ACCase in their development and survival [].
  • Developing new control strategies for mites and ticks: Understanding the specific way spirotetramat works can inform the development of new and more targeted acaricides and miticides [].
  • Investigating the evolution of insecticide resistance: Studying how different mite and tick populations respond to spirotetramat over time can provide valuable information on the development of resistance and inform resistance management strategies [].
Typical of carbonyl-containing compounds, including:

  • Nucleophilic Addition: The carbonyl group in the azaspiro structure can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Hydrolysis: In the presence of water and acid or base, the compound may hydrolyze to yield corresponding acids or alcohols.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on reaction conditions.

Research indicates that 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- exhibits notable biological properties. It has been studied for its potential as an insecticide and acaricide, particularly as a metabolite of spirotetramat, which is used in agricultural applications. Its mechanism of action involves disrupting lipid biosynthesis in target organisms, making it effective against various pests while having a low toxicity profile for mammals and beneficial insects .

Several synthetic routes have been developed to produce 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors containing both carbonyl and amine functionalities, cyclization can be achieved under acidic or basic conditions.
  • Functional Group Modifications: Existing azaspiro compounds can be modified through selective reactions to introduce the desired hydroxy and methoxy groups.
  • Multi-step Synthesis: A combination of reactions involving alkylation, oxidation, and hydrolysis may be employed to construct the complex structure.

The primary application of 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy- lies in its use as an agricultural pesticide. Its efficacy against pests while maintaining safety for non-target organisms makes it valuable in integrated pest management strategies. Additionally, its unique chemical properties may lend themselves to further applications in medicinal chemistry and materials science.

Interaction studies have focused on understanding how this compound interacts with biological systems. Key findings include:

  • Toxicokinetics: Studies have shown that the compound is metabolized in vivo with specific pathways leading to its detoxification and elimination from organisms.
  • Environmental Fate: Research indicates that it has moderate stability in various environmental conditions, affecting its persistence and bioavailability in ecosystems .

Several compounds share structural similarities with 1-Azaspiro(4.5)decan-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
SpirotetramatContains a similar spirocyclic structureWidely used as an insecticide; parent compound
1-Azaspiro(4.5)dec-3-en-2-oneLacks hydroxy and methoxy groupsMore reactive due to unsaturation
Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-oneSimilar functional groups but different saturationExhibits different biological activity

This comparison illustrates that while these compounds share structural characteristics, the presence of specific functional groups in 1-Azaspiro(4.5)decan-2-one contributes significantly to its unique properties and applications in pest control.

XLogP3

2.1

UNII

V2TN413993

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

1172134-12-1

Dates

Modify: 2023-08-15

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